tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXBBLJUFZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction of 3-isopropylaniline with Boc anhydride in a 1:2 molar ratio under basic conditions proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride, forming the carbamate bond (Scheme 1). A base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et3N) is essential to deprotonate the amine and neutralize the generated carboxylic acid.
- Reagents : 3-Isopropylaniline (1 equiv), Boc anhydride (2.2 equiv), Et3N (2.5 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : Room temperature (20–25°C), 12–24 h under nitrogen.
- Workup : Extraction with aqueous NaHCO3, drying over MgSO4, and solvent evaporation.
- Yield : 70–85% after purification by flash chromatography (hexane/ethyl acetate).
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance reactivity by stabilizing the transition state, while DCM simplifies purification due to its low boiling point. Elevated temperatures (40–50°C) reduce reaction time but risk Boc group cleavage under prolonged heating.
Stepwise Protection via Intermediate Isolation
Mono-Boc Protection Followed by Second Boc Insertion
To mitigate steric challenges, a two-step protocol isolates the mono-Boc intermediate before introducing the second Boc group:
First Boc Protection :
Second Boc Protection :
Advantages of Stepwise Approach
- Prevents dimerization or overprotection.
- Enables characterization of intermediates via NMR or LC-MS.
Rhodium-Catalyzed Carbamate Formation
Catalytic Methodology
A novel approach employs rhodium(II) acetate [Rh2(OAc)4] and iodobenzene diacetate [PhI(OAc)2] as oxidants to facilitate N–H insertion of tert-butylcarbamate into 3-isopropylphenyl sulfoximines (Scheme 2).
- Substrate : 3-Isopropylphenyl sulfoximine (1 equiv), tert-butylcarbamate (1.5 equiv).
- Catalyst : Rh2(OAc)4 (2.5 mol%), MgO (2 equiv).
- Solvent : DCM, 40°C, 8 h.
- Yield : 65–75% after flash chromatography.
Mechanistic Insights
The rhodium catalyst activates the sulfoximine’s N–H bond, enabling carbamate insertion through a metallonitrene intermediate. This method is advantageous for sterically hindered substrates but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|---|
| Direct Boc Protection | Boc anhydride, Et3N | THF | 24 | 70–85 | >95% |
| Stepwise Protection | Boc anhydride, DMAP | DCM | 26 | 80–88 | >98% |
| Rhodium Catalysis | Rh2(OAc)4, PhI(OAc)2 | DCM | 8 | 65–75 | >90% |
Key Observations :
- Direct protection offers simplicity but lower yields for hindered substrates.
- Stepwise methods provide higher purity at the cost of additional steps.
- Rhodium catalysis enables rapid synthesis but requires specialized reagents.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under basic conditions to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Sodium Hydroxide: Used for hydrolysis of the carbamate group.
Organic Solvents: Dichloromethane, methanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the tert-butoxycarbonyl group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Carbon Dioxide and Amine: Formed upon hydrolysis of the carbamate group.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily used as a protecting group in the synthesis of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a well-known protecting group for amines, allowing for selective reactions without interference from the amine functionality.
Synthesis of Bioactive Compounds
The Boc group can be removed under acidic conditions, enabling the release of the free amine for further reactions. This characteristic is particularly useful in the synthesis of bioactive compounds where amine functionalities are critical.
Table 1: Comparison of Protecting Groups in Organic Synthesis
| Protecting Group | Stability | Deprotection Conditions | Common Applications |
|---|---|---|---|
| Boc | High | Acidic (HCl, TFA) | Amines |
| Fmoc | Moderate | Basic (piperidine) | Amines |
| CBZ | Moderate | Acidic (HCl) | Amines |
Organic Synthesis
This compound serves as an intermediate in various organic synthesis pathways. Its structure allows for modifications that can lead to the formation of complex molecules with potential therapeutic effects.
Synthetic Pathways
The synthesis typically involves:
- Protection of the amine using di-tert-butyl dicarbonate.
- Formation of the desired amine derivative through coupling reactions.
Case Study: Synthesis of Isopropylphenyl Derivatives
A study demonstrated the use of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate as an intermediate in synthesizing isopropylphenyl derivatives, which showed significant biological activity against cancer cell lines.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : In vitro studies suggest that derivatives may reduce pro-inflammatory cytokines.
- Anticancer Properties : Related compounds have shown cytotoxicity against various cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Reference Studies |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Study on astrocytes exposed to amyloid beta peptides |
| Cytotoxicity | Induction of apoptosis | Research on jaspine B derivatives |
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications could lead to novel drug candidates. Further studies focusing on its mechanism of action and optimization for specific biological targets are warranted.
Recommendations for Further Research
- Investigate the structure-activity relationship (SAR) to enhance biological efficacy.
- Conduct in vivo studies to assess therapeutic potential and safety profiles.
- Explore its use in combination therapies for enhanced treatment outcomes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The protected amine can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of an isopropylphenyl group.
N-Boc-hydroxylamine: A related compound used for protecting hydroxylamine groups.
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is unique due to the presence of the isopropylphenyl group, which provides additional steric hindrance and influences the reactivity of the compound. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective protection and deprotection of amines are required.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via carbamate-forming reactions. A common approach involves reacting tert-butyl carbamate derivatives with substituted phenyl precursors (e.g., 3-isopropylphenylamine) under basic conditions.
- Key Parameters :
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) | |
| Base | Triethylamine (Et₃N) or pyridine | |
| Temperature | 0–25°C (controlled to prevent side reactions) | |
| Reaction Time | 6–24 hours (monitored via TLC/HPLC) |
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to chloroformate) and inert atmosphere (N₂/Ar) minimizes hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR resolves carbamate tert-butyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm for 3-isopropylphenyl) .
- Mass Spectrometry (MS) :
- High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~350) and fragmentation patterns .
- Infrared (IR) Spectroscopy :
- Carbamate C=O stretch observed at ~1680–1720 cm⁻¹ .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Decomposition Products : Hydrolysis yields 3-isopropylphenylamine and CO₂, detectable via GC-MS .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of tert-butyl carbamate derivatives?
- Substituent Effects :
| Substituent | Activity Impact | Mechanism Hypothesis | Source |
|---|---|---|---|
| 3-Isopropylphenyl | Enhances lipophilicity, improving membrane permeability | Hydrophobic interactions with targets | |
| tert-Butoxycarbonyl | Acts as a protecting group, modulating metabolic stability | Steric shielding of amine groups |
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) across analogs with varying substituents .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified proteins .
- Molecular Dynamics (MD) Simulations : Predicts binding modes of the carbamate group with active sites .
- Case Study : Fluoro-substituted analogs (e.g., 4-fluorophenyl) show enhanced binding affinity to serine hydrolases due to electronegative interactions .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Potential Causes :
| Factor | Resolution Strategy |
|---|---|
| Assay Variability | Standardize protocols (e.g., ATP concentration in kinase assays) |
| Impurity Levels | Validate purity (>95% via HPLC) and quantify degradation products |
| Cell Line Differences | Use isogenic cell lines to control genetic variability |
- Example : Discrepancies in cytotoxicity (IC₅₀ 10 µM vs. 50 µM) linked to fetal bovine serum (FBS) lot variations in cell culture media .
Q. What role does this compound play in prodrug design?
- Application : Serves as a protease-cleavable prodrug moiety. The tert-butoxycarbonyl (Boc) group protects amine functionalities until enzymatic hydrolysis in target tissues .
- Case Study : Conjugation with anticancer agents (e.g., doxorubicin) improves solubility and reduces off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
